
Mc-Val-Ala-PAB-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mc-Val-Ala-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound features a valine-alanine dipeptide sequence and a para-aminobenzyl (PAB) spacer, which are cleaved by lysosomal proteolytic enzymes. The terminal hydroxyl group allows for further derivatization or replacement with other reactive functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mc-Val-Ala-PAB-OH involves the incorporation of the valine-alanine dipeptide sequence and the para-aminobenzyl spacer. The compound is typically synthesized through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Mc-Val-Ala-PAB-OH undergoes several types of chemical reactions, including:
Cleavage Reactions: The valine-alanine dipeptide sequence is cleaved by lysosomal proteolytic enzymes, releasing the active drug payload.
Substitution Reactions: The terminal hydroxyl group can be substituted with other reactive functional groups to create derivatives of the compound.
Common Reagents and Conditions
Cleavage Reactions: Lysosomal proteolytic enzymes such as cathepsin B are commonly used to cleave the valine-alanine dipeptide sequence.
Substitution Reactions: Reagents such as carbodiimides and succinimidyl esters are used to facilitate the substitution of the terminal hydroxyl group.
Major Products Formed
The major products formed from the cleavage reactions of this compound include the active drug payload and the cleaved linker fragments. Substitution reactions result in various derivatives of the compound with different functional groups attached to the terminal hydroxyl group .
Applications De Recherche Scientifique
Mc-Val-Ala-PAB-OH has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Mc-Val-Ala-PAB-OH involves the cleavage of the valine-alanine dipeptide sequence by lysosomal proteolytic enzymes, such as cathepsin B. This cleavage releases the active drug payload, which can then exert its cytotoxic effects on target cells. The para-aminobenzyl spacer facilitates the self-immolation process, ensuring the efficient release of the drug .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valine-Citrulline-PAB (Val-Cit-PAB): Another cleavable linker used in ADCs, featuring a valine-citrulline dipeptide sequence.
Phenylalanine-Lysine-PAB (Phe-Lys-PAB): A cleavable linker with a phenylalanine-lysine dipeptide sequence.
Uniqueness
Mc-Val-Ala-PAB-OH is unique due to its lower hydrophobicity compared to Val-Cit-PAB, which prevents aggregation and precipitation. Additionally, it exhibits high stability in human plasma and efficient cleavage by lysosomal proteolytic enzymes, making it a potent strategy in ADC linker design .
Propriétés
Formule moléculaire |
C25H34N4O6 |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |
InChI |
InChI=1S/C25H34N4O6/c1-16(2)23(28-20(31)7-5-4-6-14-29-21(32)12-13-22(29)33)25(35)26-17(3)24(34)27-19-10-8-18(15-30)9-11-19/h8-13,16-17,23,30H,4-7,14-15H2,1-3H3,(H,26,35)(H,27,34)(H,28,31) |
Clé InChI |
DAMSURYLURICHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[(1S)-4-carbamimidamido-1-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl]carbamate hydrochloride](/img/structure/B13397533.png)
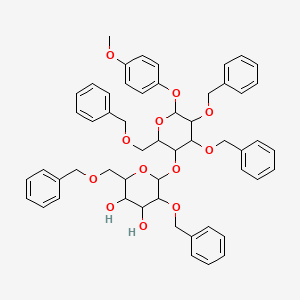
![3-Phenyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13397552.png)
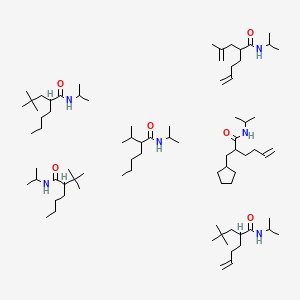
![Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron](/img/structure/B13397556.png)
![[2,15,17-Trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13397558.png)
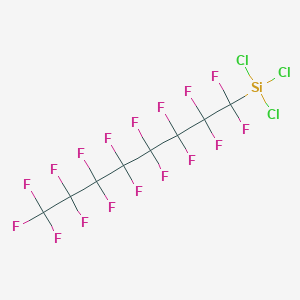
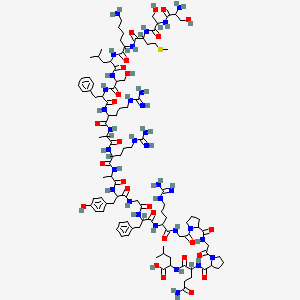
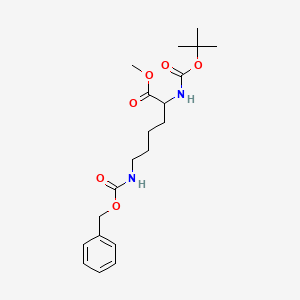
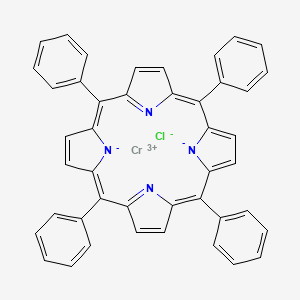

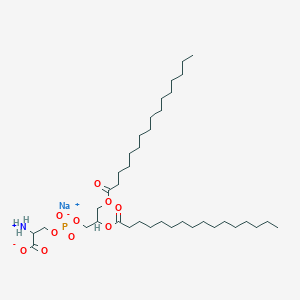
![7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13397588.png)

